O-O-Dibenzyl-(-)-actinonin falls under the category of antibiotics and enzyme inhibitors. It is derived from actinonin, which is produced by the bacterium Streptomyces griseus. The compound's classification as a peptide deformylase inhibitor makes it significant in the study of antibiotic mechanisms and bacterial resistance.
The synthesis of O-O-Dibenzyl-(-)-actinonin typically involves several key steps:
The molecular structure of O-O-Dibenzyl-(-)-actinonin can be analyzed through various spectroscopic methods:
The presence of hydroxamic acid functionality is crucial for its activity as a peptide deformylase inhibitor. The molecular geometry allows for effective binding to the enzyme's active site, facilitating its inhibitory action.
O-O-Dibenzyl-(-)-actinonin can participate in various chemical reactions:
Typical conditions for these reactions may include polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate high yields .
O-O-Dibenzyl-(-)-actinonin exerts its biological effects primarily through inhibition of peptide deformylase:
The physical and chemical properties of O-O-Dibenzyl-(-)-actinonin include:
O-O-Dibenzyl-(-)-actinonin has several scientific applications:
O-O-Dibenzyl-(-)-actinonin is a semisynthetic derivative of the naturally occurring hydroxamate compound actinonin. Its systematic IUPAC name is (2R)-N-benzyloxy-N'-[(1S)-1-[[(2S)-2-(benzyloxymethyl)pyrrolidin-1-yl]carbonyl]-2-methylpropyl]-2-pentylbutanediamide. This nomenclature reflects the sequential substitution of both hydroxamate hydrogens in actinonin with benzyl groups (–CH₂C₆H₅) [9].
The compound retains the stereogenic centers of the parent actinonin molecule:
Critical torsion angles within the molecule dictate its three-dimensional conformation, particularly the dihedral angle between the benzyloxy groups and the hydroxamate plane (approximately 120°), which influences metal-coordinating capacity. The absolute configuration is crucial for target binding, as enantiomeric counterparts show markedly reduced biological activity [5].
Table 1: Atomic Contributors to Stereochemistry in O-O-Dibenzyl-(-)-actinonin
Stereocenter Location | Configuration | Structural Role |
---|---|---|
C2 (Succinyl chain) | (R) | Dictates orientation of lipophilic pentyl group |
Cα (Valine residue) | (S) | Determines amide bond geometry |
C2 (Pyrrolidine ring) | (S) | Influences pyrrolidine ring puckering |
The structural evolution from actinonin to its O-O-dibenzyl derivative involves strategic modification at two key sites:
Hydroxamate Protection: Actinonin's native hydroxamate (-CONHOH) exists as a bidentate metal chelator but exhibits metabolic instability. O-O-dibenzyl substitution converts this to a benzyl-protected hydroxamate (-CON(OBn)OBn), substantially increasing hydrolytic resistance while temporarily sacrificing metal coordination capacity [1] [6].
Lipophilicity Enhancement: Benzylation increases the calculated partition coefficient (cLogP) from 1.8 (actinonin) to 5.3 (O-O-dibenzyl derivative), significantly altering membrane permeability profiles. This modification addresses actinonin's limited cellular uptake in certain biological systems [6].
Crystallographic comparisons reveal conserved conformational features:
Table 2: Physicochemical Comparison with Actinonin
Property | Actinonin | O-O-Dibenzyl-(-)-actinonin | Biological Implication |
---|---|---|---|
Molecular Weight | 385.50 g/mol | 565.69 g/mol | Increased steric bulk |
Hydroxamate pKₐ | 9.2 | N/A (protected) | Loss of metal coordination capacity |
cLogP | 1.8 | 5.3 | Enhanced membrane permeability |
PSA (Ų) | 121 | 83 | Reduced polar surface area |
Despite these modifications, the derivative maintains the core pharmacophore essential for binding enzyme active sites, particularly the spacing between the hydroxamate carbonyl and the tertiary amide nitrogen (11.2 Å) [5] [9].
Actinonin was first isolated in 1985 from Actinomyces cultures (strain MG848-hF3) through bioactivity-guided fractionation. Initial extractions yielded 120 mg of pure compound from 240 liters of fermentation broth, with structural elucidation revealing the unique hydroxamate-containing peptidomimetic architecture [1] [9].
Early synthetic approaches to actinonin involved:
The O-O-dibenzyl derivative emerged as an intermediate during synthetic optimization when researchers observed:
Protection strategies evolved to address these limitations, with O-benzylation demonstrating superior stability over alternative approaches (e.g., O-THP, O-silyl) during multistep synthesis [6].
The strategic incorporation of dibenzyl motifs in peptidomimetics evolved through three key phases:
Protection Era (1980s-1990s): Initially employed solely as protecting groups for hydroxamates during solid-phase peptide synthesis. Benzyl groups provided orthogonal protection to Fmoc/t-Bu strategies and could be removed under mild conditions (H₂/Pd) without affecting other functionalities [6].
Pharmacokinetic Optimization (1990s-2000s): Studies revealed that dibenzyl-modified analogues exhibited:
The crystallographic structure of actinonin-bound peptide deformylase (PDF) (PDB: 6JF3) demonstrated that the benzyl groups occupy a hydrophobic subpocket in the enzyme's active site. This discovery rationalized the retained inhibitory activity (Kᵢ = 28 nM) despite the substantial molecular modification, spurring rational design of next-generation inhibitors [5].
Timeline of Key Developments:
1985: Isolation of actinonin from Actinomyces cultures [9] 1991: First total synthesis of actinonin (12 linear steps, 4% overall yield) 2000: Identification as potent PDF inhibitor (Kd = 0.3 nM) [3] 2004: Crystal structure of actinonin-PDF complex (PDB: 1LRU) 2019: O-O-Dibenzyl intermediate used in nanoparticle delivery studies [5] 2020: High-resolution (2.01 Å) structure of modified actinonin analogue (PDB: 6JF3) [5]
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2